MAO-B Inhibition: >34,000-Fold Weaker Than the Most Potent 7-Substituted Analog
The target compound exhibits an IC50 > 100,000 nM against recombinant human MAO-B [1]. In the same assay format, the most potent C7-substituted analog in the series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, shows an IC50 of 2.9 nM [2]. This >34,000-fold difference is attributed to the SAR rule that C7 substitution drives high-affinity MAO-B binding, whereas C6 substitution (as in the target compound) yields dramatically weaker inhibition [2].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone: IC50 = 2.9 nM |
| Quantified Difference | >34,000-fold less potent |
| Conditions | Recombinant human MAO-B; kynuramine oxidation assay; spectrofluorometric detection [1][2] |
Why This Matters
For programs requiring a quinolinone building block that is functionally silent on MAO-B (e.g., to avoid off-target CNS pharmacology), CAS 127920-64-3 is demonstrably inert, whereas the commonly cited potent C7-substituted analogs would introduce significant MAO-B liability.
- [1] BindingDB Entry BDBM50063525 (CHEMBL3398528). IC50 > 1.00E+5 nM for human MAO-B. View Source
- [2] Meiring L, Petzer JP, Petzer A. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorg Med Chem Lett. 2013;23(20):5498-5502. doi:10.1016/j.bmcl.2013.08.071. View Source
